Lopirazepam

Description

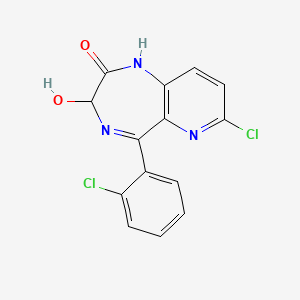

Structure

3D Structure

Properties

CAS No. |

140365-26-0 |

|---|---|

Molecular Formula |

C14H9Cl2N3O2 |

Molecular Weight |

322.1 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |

InChI Key |

JEJOFYTVMFVKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Lorazepam's Core Mechanism of Action at the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of lorazepam, focusing on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

Lorazepam, a high-potency, intermediate-acting benzodiazepine, exerts its primary pharmacological effects—anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—through the potentiation of GABAergic neurotransmission.[1][2] Unlike direct agonists, lorazepam is a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4] This guide will dissect the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism.

Molecular Mechanism of Action

The principal target of lorazepam is the GABA-A receptor, a pentameric ligand-gated ion channel permeable to chloride ions (Cl⁻).[4] The most common isoform in the brain consists of two α1, two β2, and one γ2 subunit.

Binding Site: Lorazepam binds to the benzodiazepine (BZD) binding site located at the interface between the α and γ subunits. This site is distinct from the GABA binding sites, which are situated at the interface of the α and β subunits. While classified as a non-selective classical benzodiazepine, lorazepam's interaction with different α-subunit-containing receptors (α1, α2, α3, and α5) contributes to its broad spectrum of clinical effects.

Allosteric Modulation: Lorazepam's binding induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its binding sites. This potentiation leads to an increased frequency of the chloride channel opening in the presence of GABA. Lorazepam does not open the channel in the absence of GABA. The enhanced influx of chloride ions into the neuron results in hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.

Quantitative Data

The following tables summarize the available quantitative data for lorazepam and related compounds' interaction with the GABA-A receptor. While specific Ki and EC50 values for lorazepam at various receptor subtypes are not consistently reported across publicly available literature, the data for receptor occupancy and for related benzodiazepines provide a quantitative context for its high-affinity binding and potent modulatory effects.

Table 1: Benzodiazepine Receptor Occupancy by Lorazepam

| Parameter | Value | Species | Method | Source |

| Plasma EC₅₀ for 50% Receptor Occupancy | 96 ng/mL | Rat | [¹¹C]flumazenil micro-PET | |

| Plasma EC₅₀ for 50% Receptor Occupancy | 134 ng/mL | Rat | [³H]flumazenil in vivo binding |

Table 2: Binding Affinity of Lormetazepam (a Lorazepam Derivative) and Other Benzodiazepines

| Compound | Receptor/Tissue | Kᵢ (nM) | Bmax | Source |

| [³H]Lormetazepam | Rat Substantia Innominata | 0.55 (Kd) | 277 fmol/mg tissue | |

| [³H]Alprazolam | Rat Brain Membranes | 4.6 (Kd) | 2.6 pmol/mg protein | |

| [³H]Flunitrazepam | Rat Cortical Membrane | 1.35 (Kd) | 0.638 pmol/mg protein |

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site Occupancy

This protocol is a synthesized methodology for determining the binding affinity of lorazepam for the benzodiazepine site on the GABA-A receptor using [³H]flunitrazepam as the radioligand.

Objective: To determine the inhibition constant (Ki) of lorazepam by competitive displacement of [³H]flunitrazepam from GABA-A receptors in rat brain membrane preparations.

Materials:

-

Rat whole brain (minus cerebellum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]flunitrazepam (specific activity ~80-90 Ci/mmol)

-

Non-specific binding control: Diazepam (10 µM)

-

Test compound: Lorazepam (serial dilutions)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 100 µg of membrane protein + 1 nM [³H]flunitrazepam + assay buffer.

-

Non-specific Binding: 100 µg of membrane protein + 1 nM [³H]flunitrazepam + 10 µM diazepam.

-

Competitive Binding: 100 µg of membrane protein + 1 nM [³H]flunitrazepam + varying concentrations of lorazepam.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the lorazepam concentration.

-

Determine the IC₅₀ value (concentration of lorazepam that inhibits 50% of [³H]flunitrazepam binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Potentiation of GABA-Induced Currents

This protocol describes the methodology to measure the potentiation of GABA-induced chloride currents by lorazepam in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

Objective: To determine the EC₅₀ of lorazepam for the potentiation of GABA-activated currents.

Materials:

-

Cultured neurons or HEK293 cells expressing GABA-A receptor subunits (e.g., α1β2γ2).

-

External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.

-

Internal (pipette) solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH.

-

GABA stock solution.

-

Lorazepam stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

Place a coverslip in the recording chamber and perfuse with external solution at a constant rate (e.g., 1.5 mL/min).

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance (e.g., DIC microscopy), approach a cell with the micropipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) using the perfusion system to elicit a stable baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of lorazepam.

-

Record the potentiation of the GABA-induced current at each lorazepam concentration.

-

Ensure adequate washout periods between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of lorazepam.

-

Calculate the percentage potentiation for each lorazepam concentration relative to the baseline GABA current.

-

Plot the percentage potentiation against the logarithm of the lorazepam concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling event triggered by lorazepam is the enhanced influx of chloride ions, leading to hyperpolarization of the neuronal membrane. Sustained or massive activation of GABA-A receptors can initiate more complex downstream signaling cascades.

Caption: Downstream signaling of GABA-A receptor modulation by lorazepam.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for radioligand binding assay.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

Lorazepam's mechanism of action is a classic example of positive allosteric modulation, enhancing the natural inhibitory function of GABA in the CNS. Its high affinity for the benzodiazepine binding site on the GABA-A receptor and its subsequent potentiation of chloride influx underlie its therapeutic efficacy. The detailed experimental protocols and quantitative data provided in this guide offer a framework for the continued investigation and development of compounds targeting the GABAergic system. Further research is warranted to fully elucidate the subtype-specific binding affinities of lorazepam and the complete downstream signaling consequences of its long-term administration.

References

- 1. High density of benzodiazepine binding sites in the substantia innominata of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of GABA‐related signalling is associated with increase of functional connectivity in human cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central benzodiazepine receptors in human brain: estimation of regional Bmax and KD values with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

The In Vivo Metabolic Fate of Lorazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of lorazepam, a widely prescribed benzodiazepine. The document focuses on the core metabolic processes, quantitative pharmacokinetic data, and the experimental methodologies employed in key studies.

Core Metabolic Pathway: Glucuronidation

The primary metabolic pathway for lorazepam in humans is direct conjugation with glucuronic acid at its 3-hydroxy group. This process, known as glucuronidation, is a phase II metabolic reaction that renders the drug more water-soluble, facilitating its excretion. Unlike many other benzodiazepines, lorazepam does not undergo significant phase I oxidative metabolism by the cytochrome P450 (CYP) enzyme system.[1][2] This metabolic simplicity contributes to its favorable pharmacokinetic profile, particularly in patients with hepatic impairment.[1][3]

The major and pharmacologically inactive metabolite formed is lorazepam glucuronide.[4] This metabolite is then primarily eliminated through the kidneys and excreted in the urine.

Quantitative Pharmacokinetics of Lorazepam and its Metabolites

The following tables summarize key quantitative data from in vivo studies on lorazepam pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Lorazepam in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | |

| Peak Plasma Concentration (Tmax) | ~2 hours | |

| Elimination Half-Life (t½) | ~12-14 hours | |

| Volume of Distribution (Vd) | 1.3 L/kg | |

| Plasma Protein Binding | ~85-90% | |

| Total Metabolic Clearance | 63-102 ml/min |

Table 2: Excretion and Metabolite Profile of Lorazepam

| Excretion Route | Percentage of Administered Dose | Major Metabolite | Percentage of Urinary Radioactivity | Reference |

| Urine | ~88% | Lorazepam Glucuronide | ~86% | |

| Feces | ~7% | - | - |

Table 3: Minor Metabolites of Lorazepam Identified in Urine

| Metabolite | Reference |

| Hydroxylorazepam | |

| A quinazolinone derivative | |

| A quinazoline carboxylic acid | |

| Two hydroxylorazepam isomers |

Key Enzymes in Lorazepam Glucuronidation

In vitro studies using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes have identified the specific isoforms responsible for lorazepam glucuronidation.

Table 4: UGT Isoforms Involved in Lorazepam Glucuronidation

| UGT Isoform | Involvement | Reference |

| UGT2B15 | Major role in both R- and S-lorazepam glucuronidation | |

| UGT2B7 | Contributes to both R- and S-lorazepam glucuronidation | |

| UGT2B4 | Contributes to both R- and S-lorazepam glucuronidation | |

| UGT1A7 | Involved in the metabolism of R-lorazepam (extrahepatic) | |

| UGT1A10 | Involved in the metabolism of R-lorazepam (extrahepatic) |

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the core metabolic pathway of lorazepam and a typical experimental workflow for its in vivo analysis.

Figure 1. Primary metabolic pathway of lorazepam in vivo.

Figure 2. Generalized experimental workflow for in vivo lorazepam metabolism studies.

Detailed Experimental Protocols

The following outlines a generalized experimental protocol based on methodologies cited in the literature for studying lorazepam metabolism in vivo.

5.1. In Vivo Human Study Protocol

-

Subjects: Healthy male and female volunteers are typically recruited. Exclusion criteria often include a history of significant medical conditions, use of other medications, and alcohol or drug abuse. Informed consent is obtained from all participants.

-

Drug Administration: A single oral dose of lorazepam (e.g., 2 mg) is administered. In some studies, radiolabeled [14C]-lorazepam is used to facilitate the tracking of all drug-related material. Intravenous administration can also be used to determine absolute bioavailability.

-

Sample Collection:

-

Blood: Venous blood samples are collected into heparinized tubes at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine and Feces: All urine and feces are collected for a specified period (e.g., 120 hours) to determine the extent of excretion and the major routes of elimination.

-

-

Sample Preparation:

-

Plasma/Urine Extraction: Lorazepam and its unconjugated metabolites are extracted from plasma or urine using a suitable organic solvent (e.g., benzene with isoamyl alcohol). An internal standard (e.g., oxazepam) is added prior to extraction for quantification.

-

Glucuronide Cleavage: To measure the total amount of lorazepam (free and conjugated), urine or plasma samples are incubated with β-glucuronidase/arylsulfatase to enzymatically cleave the glucuronide conjugate back to the parent lorazepam.

-

5.2. Analytical Methods

-

Chromatography and Mass Spectrometry:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Historically used for the analysis of lorazepam and its metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for its high sensitivity and specificity in quantifying lorazepam and its various metabolites in biological matrices. This method can distinguish between the parent drug and its phase I and phase II metabolites.

-

-

Radiometric Analysis: When radiolabeled lorazepam is used, liquid scintillation counting is employed to measure the total radioactivity in plasma, urine, and fecal homogenates to determine the overall recovery of the administered dose.

5.3. In Vitro Enzyme Kinetics

-

Human Liver Microsomes (HLMs): HLMs are used to study the kinetics of lorazepam glucuronidation in vitro. The reaction mixture typically includes HLMs, lorazepam, and the co-factor UDP-glucuronic acid (UDPGA) in a buffered solution.

-

Recombinant UGT Enzymes: To identify the specific UGT isoforms involved, lorazepam is incubated with a panel of individual recombinant human UGT enzymes.

-

Kinetic Analysis: The formation of lorazepam glucuronide is measured over time at various substrate concentrations. Michaelis-Menten kinetics are then used to determine the Km (substrate affinity) and Vmax (maximum reaction velocity) for each enzyme.

Conclusion

The in vivo metabolism of lorazepam is predominantly characterized by a straightforward and efficient glucuronidation process, leading to the formation of the inactive lorazepam glucuronide. This metabolic pathway, which largely bypasses the CYP450 system, contributes to the predictable pharmacokinetic profile of lorazepam and its utility in diverse patient populations. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.

References

A Deep Dive into Lorazepam's Interaction with GABA-A Receptors: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, a profound understanding of the molecular interactions between a compound and its target is paramount. This technical guide provides an in-depth exploration of lorazepam's binding affinity for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. We will delve into the experimental protocols used to characterize this binding, present the available quantitative data, and visualize the intricate signaling pathways and experimental workflows.

Core Principles of Lorazepam's Action

Lorazepam, a high-potency benzodiazepine, exerts its anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][2][3] It does not bind to the same site as the endogenous ligand GABA (the orthosteric site), but rather to a distinct allosteric site known as the benzodiazepine (BZD) binding site.[2][3] This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride (Cl-) ion channel opening. The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.

The benzodiazepine binding site is located at the interface between an α and a γ subunit of the pentameric GABA-A receptor. For a GABA-A receptor to be sensitive to classical benzodiazepines like lorazepam, it must contain an α1, α2, α3, or α5 subunit in conjunction with a γ subunit. Lorazepam is considered a non-selective benzodiazepine, meaning it binds with high affinity to all of these benzodiazepine-sensitive receptor subtypes.

Quantitative Analysis of Lorazepam Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. While lorazepam is known to be a high-affinity, non-selective ligand for benzodiazepine-sensitive GABA-A receptors, specific Ki values for lorazepam across all α subunit isoforms are not consistently reported in publicly available literature.

The following table provides a template for presenting such comparative binding affinity data, including representative Ki values for other benzodiazepines at different recombinant rat GABA-A receptor subtypes. This illustrates how data for lorazepam would be presented and allows for a comparative understanding of benzodiazepine binding profiles.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Lorazepam | α1β2γ2 | Data not readily available in cited literature | (qualitative) |

| α2β2γ2 | Data not readily available in cited literature | (qualitative) | |

| α3β2γ2 | Data not readily available in cited literature | (qualitative) | |

| α5β2γ2 | Data not readily available in cited literature | (qualitative) | |

| Diazepam Derivative (SH-I-030) | α1β3γ2 | 64 ± 2 | |

| α2β3γ2 | 61 ± 10 | ||

| α3β3γ2 | 102 ± 7 | ||

| α5β3γ2 | 31 ± 5 | ||

| Imidazobenzodiazepine (SH-I-048B) | α1β3γ2 | 190 ± 55 | |

| α2β3γ2 | 67 ± 9 | ||

| α3β3γ2 | 136 ± 24 | ||

| α5β3γ2 | 17 ± 5 | ||

| Triazolam Derivative (SH-TS-CH3) | α1β3γ2 | 663 ± 21 | |

| α2β3γ2 | 164 ± 15 | ||

| α3β3γ2 | 656 ± 110 | ||

| α5β3γ2 | 80 ± 4 |

Note: The data for the diazepam, imidazobenzodiazepine, and triazolam derivatives are from a study on recombinant rat GABA-A receptors and are provided for illustrative and comparative purposes. The beta subunit isoform can influence binding affinity, and the above table uses β3 as an example from the cited study.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the benzodiazepine site on the GABA-A receptor is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (the "competitor," e.g., lorazepam) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) that has a known high affinity for the receptor.

Key Methodological Steps:

-

Membrane Preparation:

-

Source: The receptor source can be crude synaptosomal membrane preparations from rodent cerebral cortex or cell lines (e.g., HEK-293 cells) recombinantly expressing specific GABA-A receptor subtypes.

-

Procedure: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a fresh assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford assay.

-

-

Competitive Binding Assay:

-

Incubation: A constant concentration of the radioligand (e.g., [3H]flunitrazepam, typically near its dissociation constant, Kd) is incubated with a fixed amount of the prepared cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (lorazepam) are added to the incubation mixture.

-

Controls:

-

Total Binding: Tubes containing only the radioligand and the membrane preparation.

-

Non-specific Binding: Tubes containing the radioligand, membrane preparation, and a high concentration of a non-radiolabeled benzodiazepine with high affinity (e.g., 10 µM diazepam) to saturate all specific binding sites.

-

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (lorazepam) concentration. This generates a sigmoidal dose-response curve, from which the IC50 value (the concentration of lorazepam that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, visualize the key pathways and workflows.

Caption: GABA-A Receptor Signaling Pathway modulated by Lorazepam.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Logical relationship of lorazepam binding to its anxiolytic effect.

Downstream Signaling Consequences

The primary and most immediate consequence of lorazepam-mediated GABA-A receptor potentiation is neuronal hyperpolarization. However, the downstream signaling cascade can be more complex. In certain developmental stages or specific neuronal populations, GABA-A receptor activation can lead to a chloride efflux, resulting in depolarization. This depolarization can, in turn, activate L-type voltage-gated calcium channels (VGCCs), leading to an influx of calcium (Ca2+). This increase in intracellular calcium can then activate various downstream signaling molecules, including protein kinase C (PKC). Furthermore, prolonged exposure to benzodiazepines like diazepam has been shown to induce a signaling cascade involving L-type VGCCs, Ca2+, and protein kinase A (PKA), which can lead to the downregulation of GABA-A receptor subunit gene expression, a potential mechanism for the development of tolerance.

Conclusion

Lorazepam's high-affinity, non-selective binding to benzodiazepine-sensitive GABA-A receptors underpins its potent pharmacological effects. The detailed characterization of its binding affinity through techniques like radioligand binding assays is crucial for understanding its potency and for the development of novel therapeutics with improved selectivity and side-effect profiles. The visualization of the associated signaling pathways and experimental workflows provides a clear framework for researchers in the field. While specific quantitative binding data for lorazepam across all receptor subtypes remains an area for further consolidated reporting, the principles and methodologies outlined in this guide provide a solid foundation for its study.

References

Lorazepam: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of lorazepam, a widely used benzodiazepine. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of core concepts.

Pharmacokinetics

Lorazepam exhibits a predictable pharmacokinetic profile characterized by efficient absorption, moderate distribution, and metabolism primarily through glucuronidation.

Absorption

Lorazepam is well absorbed following oral administration, with an absolute bioavailability of approximately 90%.[1] Peak plasma concentrations are typically reached within 2 hours after an oral dose.[1] Intramuscular injection also results in complete and rapid absorption, with peak concentrations achieved within 15 to 30 minutes for a 4 mg dose.[2] Sublingual administration offers a faster onset than oral tablets, with an absorption half-life of about 15 minutes compared to 55 minutes for oral administration.[2]

Distribution

Lorazepam is approximately 85-91% bound to plasma proteins, primarily albumin.[2] It has a volume of distribution of about 1.3 L/kg. Due to its moderate lipophilicity, lorazepam freely crosses the blood-brain barrier via passive diffusion.

Metabolism

The metabolism of lorazepam is straightforward and occurs primarily in the liver. Unlike many other benzodiazepines, it does not undergo oxidative metabolism by the cytochrome P450 (CYP) enzyme system. Instead, it is directly conjugated at its 3-hydroxy group with glucuronic acid to form the inactive metabolite, lorazepam-glucuronide. This metabolic pathway is less susceptible to age-related changes and drug interactions involving the CYP system. The primary enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs), particularly UGT2B15, with contributions from UGT2B4 and UGT2B7.

Excretion

The inactive lorazepam-glucuronide is primarily excreted in the urine. Following a single oral dose, approximately 88% of the dose is recovered in the urine and 7% in the feces. The major component in urine is the glucuronide conjugate, accounting for about 74% of the administered dose.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of lorazepam.

Table 1: Key Pharmacokinetic Parameters of Lorazepam

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | |

| Bioavailability (IM) | 95.9% | |

| Time to Peak Plasma Concentration (Tmax) | ||

| - Oral | ~2 hours | |

| - Intramuscular (IM) | 15-30 minutes | |

| - Intravenous (IV) | 1-3 minutes (onset) | |

| - Sublingual | ~60 minutes | |

| Plasma Protein Binding | 85-91% | |

| Volume of Distribution (Vd) | 1.3 L/kg | |

| Elimination Half-Life (t½) | 10-20 hours | |

| - Lorazepam | ~12 hours | |

| - Lorazepam-glucuronide | ~18 hours | |

| Total Body Clearance | 1.1 ± 0.4 mL/min/kg |

Table 2: Kinetic Parameters for Lorazepam Glucuronidation by Human Liver Microsomes (HLM)

| Enantiomer | Km (μM) | Vmax (pmol/min/mg) | Reference |

| R-lorazepam | 29 ± 8.9 | 7.4 ± 1.9 | |

| S-lorazepam | 36 ± 10 | 10 ± 3.8 |

Pharmacodynamics

Mechanism of Action

Lorazepam exerts its therapeutic effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. It binds to a specific allosteric site on the GABAA receptor complex, distinct from the GABA binding site. This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing an overall inhibitory effect on the central nervous system (CNS). This mechanism underlies lorazepam's anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The anxiolytic effects are thought to be mediated by its action in the amygdala, while the anticonvulsant effects are associated with its activity in the cerebral cortex.

Visualizations

Signaling Pathway of Lorazepam's Action

Caption: Lorazepam's mechanism of action at the GABAA receptor.

Metabolic Pathway of Lorazepam

Caption: The primary metabolic pathway of lorazepam.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for lorazepam pharmacokinetic studies.

Experimental Protocols

Determination of Lorazepam in Human Plasma by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of lorazepam in human plasma.

5.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: A C2-Bond Elut SPE cartridge is conditioned with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Sample Loading: 500 µL of plasma, previously mixed with an internal standard (e.g., medazepam) and 0.5 mL of ultrapure water, is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with 2 mL of deionized water to remove interfering substances.

-

Elution: Lorazepam and the internal standard are eluted with an appropriate organic solvent, such as methanol or a mixture of ethyl acetate and ammonium hydroxide (98:2).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for HPLC analysis.

5.1.2 Chromatographic Conditions

-

Column: ODS reverse phase C18 analytical column (e.g., 150x4.0mm, 3µm).

-

Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (20 mM, pH 2.0) and acetonitrile (6:4, v/v).

-

Flow Rate: 0.5 mL/min (isocratic).

-

Detection: UV detector set at 220 nm.

-

Injection Volume: 20 µL.

5.1.3 Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of lorazepam to the internal standard against the concentration of lorazepam standards. Linearity is typically observed in the range of 20-300 ng/mL.

In Vitro Assessment of Lorazepam Glucuronidation

This protocol describes an in vitro assay to determine the kinetics of lorazepam glucuronidation using human liver microsomes (HLMs).

-

Incubation Mixture: Incubations are performed in a final volume containing HLMs, lorazepam (at various concentrations), and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., Tris-HCl with MgCl2). The reaction is often initiated by the addition of UDPGA.

-

Reaction Conditions: The mixture is incubated at 37°C for a specified time. The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) or an acid.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant, containing the lorazepam-glucuronide metabolite, is collected for analysis.

-

Quantification: The concentration of lorazepam-glucuronide is determined using a validated analytical method, such as HPLC-MS/MS.

-

Kinetic Analysis: The rate of metabolite formation is plotted against the substrate (lorazepam) concentration. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are then determined by non-linear regression analysis.

Pharmacodynamic Assessment in Humans

The pharmacodynamic effects of lorazepam, such as sedation and anxiolysis, can be assessed in clinical trials using a battery of subjective and objective tests.

-

Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed.

-

Subjective Assessments:

-

Visual Analog Scales (VAS): Participants rate their subjective feelings of sedation, calmness, and anxiety on a continuous scale (e.g., 100 mm line).

-

Standardized Questionnaires: Instruments like the Bond-Lader visual analogue scales or the Spielberger State-Trait Anxiety Inventory (STAI) can be used.

-

-

Objective Assessments:

-

Psychomotor Performance: Tests such as the Digit Symbol Substitution Test (DSST), choice reaction time tasks, and tests of motor coordination (e.g., finger tapping) are used to measure cognitive and motor function.

-

Memory Function: Word recall tests (immediate and delayed) and recognition tasks are used to assess the amnesic effects of the drug.

-

Physiological Measures: Saccadic eye movements and body sway can be measured as objective indicators of sedation.

-

-

Data Collection: Assessments are performed at baseline (before drug administration) and at multiple time points after dosing to capture the time course of the drug's effects.

-

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Plasma concentrations of lorazepam are measured at corresponding time points to the pharmacodynamic assessments. The relationship between drug concentration and its effect is then characterized using PK-PD models to determine parameters such as the EC50 (concentration producing 50% of the maximal effect).

References

A Comprehensive Technical Guide to the Solubility of Lorazepam in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lorazepam, a benzodiazepine derivative, in a wide range of solvents. Understanding the solubility characteristics of lorazepam is critical for its formulation, delivery, and bioavailability. This document consolidates quantitative data, details experimental protocols for solubility determination, and presents logical workflows to aid in research and development.

Quantitative Solubility of Lorazepam

Lorazepam is characterized as a poorly water-soluble drug, which presents challenges in the development of aqueous pharmaceutical formulations.[1] Its solubility is significantly influenced by the nature of the solvent, pH, and the presence of co-solvents or solubilizing agents.

Solubility in Aqueous and Buffered Solutions

The aqueous solubility of lorazepam is consistently reported to be low. It is practically insoluble in water.[2] The solubility in water is approximately 0.08 mg/mL.[1] The pH of the aqueous medium has a notable effect on lorazepam's solubility, which is related to its pKa values of approximately 1.3 and 11.5.

| Solvent System | Temperature | Solubility |

| Water | Not Specified | 0.08 mg/mL |

| Deionized Water | Not Specified | 0.054 mg/mL |

| 5% Dextrose Injection | Not Specified | 0.062 mg/mL |

| Lactated Ringer's Injection | Not Specified | 0.055 mg/mL |

| 0.9% Sodium Chloride Injection | Not Specified | 0.027 mg/mL |

Solubility in Organic Solvents and Co-Solvent Mixtures

Organic solvents and their aqueous mixtures can significantly enhance the solubility of lorazepam. Co-solvents such as ethanol, propylene glycol, and polyethylene glycols are commonly used in liquid formulations to achieve the desired drug concentration.

| Solvent/Co-solvent System | Temperature | Solubility |

| Ethanol | Not Specified | 14 mg/mL[3] |

| Ethanol (40 mM) | Room Temperature | Soluble[4] |

| Propylene Glycol | Not Specified | 16 mg/mL |

| Polyethylene Glycol 200 (PEG 200) | 30°C | Increased with higher PEG 200 concentration |

| Polyethylene Glycol 400 (PEG 400) | Not Specified | Increased with higher PEG 400 concentration |

| Dimethyl Sulfoxide (DMSO) (100 mM) | Room Temperature | Soluble |

| Chloroform | Not Specified | 2.78 mg/mL |

| Ethanol + Water (90% Ethanol v/v) | 30.2°C | Maximum solubility observed |

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This section provides a detailed methodology based on established protocols.

Principle

An excess amount of the solid drug is agitated in a specific solvent system for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved drug. The saturated solution is then filtered to remove any undissolved solids, and the concentration of the dissolved drug in the filtrate is quantified.

Materials and Equipment

-

Lorazepam powder

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Volumetric flasks

-

Vials with screw caps

-

Orbital shaker or thermomixer capable of controlled temperature and agitation

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

Detailed Shake-Flask Protocol

-

Preparation of Solvent Systems: Prepare the desired solvent systems (e.g., specific pH buffers, co-solvent mixtures) with high precision.

-

Addition of Excess Lorazepam: Add an excess amount of lorazepam powder to a vial containing a known volume of the solvent system. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) and speed (e.g., 850 rpm) for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium. The duration should be sufficient to ensure that the concentration of the dissolved drug does not change over time.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) or filter the supernatant through a syringe filter (e.g., 0.22 µm). Filtration is a critical step to ensure no solid particles are present in the sample for analysis.

-

Quantification of Lorazepam:

-

Sample Preparation: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

HPLC Analysis: Quantify the concentration of lorazepam in the diluted filtrate using a validated HPLC-UV method. A typical method might involve a C18 column with a mobile phase consisting of a mixture of methanol and an aqueous buffer. Detection is commonly performed at a wavelength of around 230-240 nm.

-

Calibration Curve: Prepare a series of standard solutions of lorazepam of known concentrations and generate a calibration curve to determine the concentration of the unknown samples.

-

-

Data Analysis: Calculate the solubility of lorazepam in the specific solvent system, typically expressed in mg/mL or mol/L.

Visualizing Methodologies and Influencing Factors

To better illustrate the experimental workflow and the key factors influencing lorazepam's solubility, the following diagrams are provided.

References

An In-depth Technical Guide to the Identification of Lorazepam Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of lorazepam degradation products. Lorazepam, a benzodiazepine widely prescribed for anxiety disorders, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. This document details the primary degradation pathways, the chemical structures of the resulting products, and the analytical methodologies employed for their identification and quantification.

Introduction to Lorazepam Stability

Lorazepam (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one) is known to degrade under conditions of acidic hydrolysis, photolysis, and thermal stress. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

Major Degradation Pathways and Products

Forced degradation studies have revealed that lorazepam is particularly sensitive to acidic conditions, UV light, and thermal stress. The primary degradation pathways are acidic hydrolysis and photolysis, each leading to a distinct set of degradation products.

Acidic Hydrolysis

Under acidic conditions, lorazepam undergoes hydrolysis, leading to the formation of a primary degradation product: 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde .[1] This product is formed through the acid-catalyzed opening of the diazepine ring followed by rearrangement.

Photodegradation

Exposure to UV and natural solar irradiation results in a more complex degradation profile. The proposed photodegradation mechanism involves the initial opening of the diazepinone seven-membered ring, followed by rearrangement into a highly stabilized six-membered aromatic ring and subsequent cleavage and/or hydroxylation reactions.[2] Six major photolytic by-products have been identified through ultra-high performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry (UHPLC/QqToF-MS), characterized by their nominal [M+H]⁺ masses of 337, 303, 319, 275, 291, and 293 Da.[2]

A study has also identified other metabolites and degradation products in biological samples, including a quinazolinone, a quinazoline carboxylic acid, and two hydroxylorazepam isomers.[3]

Identified Degradation Products

A summary of the key identified degradation products of lorazepam is presented in the table below.

| Degradation Pathway | Product Name/Identifier | Chemical Formula | Molecular Weight ( g/mol ) |

| Acidic Hydrolysis | 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde | C₁₅H₈Cl₂N₂O | 303.15 |

| Photodegradation | LBP 337 | - | ~336 |

| Photodegradation | LBP 303 | - | ~302 |

| Photodegradation | LBP 319 | - | ~318 |

| Photodegradation | LBP 275 | - | ~274 |

| Photodegradation | LBP 291 | - | ~290 |

| Photodegradation | LBP 293 | - | ~292 |

| Metabolic/Degradation | Quinazolinone derivative | - | - |

| Metabolic/Degradation | Quinazoline carboxylic acid derivative | - | - |

| Metabolic/Degradation | Hydroxylorazepam isomers | C₁₅H₁₀Cl₂N₂O₃ | 337.16 |

Quantitative Analysis of Degradation

The extent of lorazepam degradation varies significantly with the applied stress condition. Stability-indicating UPLC and HPLC methods have been developed to quantify the remaining lorazepam and the formed degradation products.

Table 1: Summary of Lorazepam Degradation under Various Stress Conditions

| Stress Condition | % Degradation of Lorazepam | Major Degradation Products Formed | Reference |

| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | Significant | 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde | [4] |

| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | Very Sensitive | Multiple unspecified | |

| Oxidative (3% H₂O₂, RT, 24h) | Less Significant | Minor unspecified | |

| Thermal (80°C, 48h) | Sensitive | Multiple unspecified | |

| Photolytic (UV light) | Very Sensitive | LBP 337, 303, 319, 275, 291, 293 |

Note: The exact percentages of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate identification and quantification of degradation products. Below are representative protocols for forced degradation studies and subsequent UPLC analysis.

Forced Degradation Studies

Objective: To generate degradation products of lorazepam under various stress conditions.

General Procedure: Prepare a stock solution of lorazepam (e.g., 1 mg/mL in a suitable solvent like methanol or a mixture of methanol and water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 1 M sodium hydroxide.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide. Heat the solution at 80°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 1 M hydrochloric acid.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in a hot air oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours). For solid-state thermal stress testing, subject the lorazepam powder directly to the heat.

-

Photolytic Degradation: Expose an aliquot of the stock solution (in a transparent container) to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be kept in the dark.

UPLC Analytical Method

Objective: To separate and quantify lorazepam and its degradation products.

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector.

-

Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase: A gradient or isocratic mixture of water, acetonitrile, and acetic acid. A typical isocratic mobile phase consists of a mixture of water:acetonitrile:acetic acid in a ratio of 50:42:1.2 (v/v/v).

-

Flow Rate: 0.50 mL/minute.

-

Column Temperature: 25°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration before injection.

Visualizations

The following diagrams illustrate the experimental workflow for identifying lorazepam degradation products and the proposed degradation pathways.

Conclusion

This technical guide has summarized the current knowledge on the identification of lorazepam degradation products. The primary degradation pathways involve acidic hydrolysis and photolysis, leading to the formation of several identifiable products. The use of stability-indicating analytical methods, such as UPLC, is essential for the accurate quantification of these impurities. Further research is warranted for the definitive structural elucidation of all photolytic degradation products and for the development of comprehensive strategies to minimize degradation during the manufacturing and storage of lorazepam-containing drug products.

References

A Deep Dive into the Molecular Modeling of the Lorazepam-GABA-A Receptor Interaction

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam, a high-potency, intermediate-acting benzodiazepine sold under brand names like Ativan, is a widely prescribed medication for treating anxiety disorders, insomnia, and seizures.[1][2] Its therapeutic effects stem from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4] Lorazepam functions as a positive allosteric modulator, enhancing the effect of the endogenous ligand GABA, rather than activating the receptor directly.[1] By binding to an allosteric site, lorazepam increases the frequency of the chloride channel opening in response to GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

Understanding the precise molecular interactions between lorazepam and the GABA-A receptor is crucial for rational drug design and the development of novel therapeutics with improved efficacy and side-effect profiles. Molecular modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, have become indispensable tools for elucidating these interactions at an atomic level. This technical guide provides an in-depth overview of the computational methodologies used to model the lorazepam-GABA-A receptor complex, summarizes key findings, and details the experimental protocols that validate these computational models.

The GABA-A Receptor: A Complex Molecular Target

The GABA-A receptor is a pentameric ligand-gated ion channel, a member of the Cys-loop superfamily. These receptors are heteromeric pentamers assembled from a diverse family of subunits (α, β, γ, δ, ε, θ, and π). The most common synaptic isoform consists of two α, two β, and one γ subunit arranged around a central chloride-permeable pore.

This subunit arrangement creates distinct binding sites:

-

GABA (Orthosteric) Binding Sites: Two primary agonist sites are located at the interfaces between the α and β subunits.

-

Benzodiazepine (Allosteric) Binding Site: A single high-affinity binding site for benzodiazepines like lorazepam is located at the interface between the α and γ subunits. The specific α and γ subunits present determine the receptor's affinity for different benzodiazepines.

The GABAergic Signaling Pathway

The binding of lorazepam potentiates the natural inhibitory function of the GABAergic synapse. The process begins with the synthesis of GABA from glutamate in the presynaptic neuron. Following an action potential, GABA is released into the synaptic cleft, where it binds to postsynaptic GABA-A receptors, causing chloride influx and hyperpolarization. Lorazepam enhances this effect, leading to a more profound inhibitory signal.

References

- 1. Lorazepam - Wikipedia [en.wikipedia.org]

- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benzoinfo.com [benzoinfo.com]

Synthesis of Lorazepam Derivatives for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lorazepam and its derivatives, intended for research and drug development purposes. It covers established synthetic pathways, detailed experimental protocols, and the underlying pharmacology of these compounds.

Introduction to Lorazepam and its Derivatives

Lorazepam, a member of the 1,4-benzodiazepine class of psychoactive drugs, is widely used for its anxiolytic, sedative, hypnotic, anticonvulsant, and amnesic properties.[1] Its mechanism of action involves the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] By binding to a specific site on the GABA-A receptor, lorazepam enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[2][4] This ultimately results in a decrease in neuronal excitability.

The synthesis of lorazepam and its derivatives is a critical area of research, enabling the exploration of structure-activity relationships, the development of new therapeutic agents with improved pharmacological profiles, and the production of analytical standards and research tools.

Synthetic Pathways to Lorazepam

Several synthetic routes to lorazepam have been established, with the most common strategies starting from substituted 2-aminobenzophenones. This guide will focus on a widely recognized multi-step synthesis commencing from 2-amino-2',5-dichlorobenzophenone. Additionally, a continuous flow synthesis approach will be presented as a modern alternative to traditional batch processing.

Key Synthetic Intermediates

The synthesis of lorazepam involves several key intermediates. The structures and nomenclature of these compounds are essential for understanding the synthetic process.

-

2-Amino-2',5-dichlorobenzophenone: The primary starting material for many lorazepam syntheses.

-

2-Chloroacetamido-2',5-dichlorobenzophenone: Formed by the acylation of the starting material.

-

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide: The N-oxide intermediate formed after cyclization.

-

7-Chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one: The 3-acetoxy derivative obtained via a Polonovski-type rearrangement.

Classical Batch Synthesis of Lorazepam

A common and well-documented batch synthesis of lorazepam proceeds through the following key transformations:

-

Acylation: Reaction of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride.

-

Cyclization and N-Oxidation: Formation of the benzodiazepine ring system and subsequent oxidation of the nitrogen at position 4.

-

Polonovski-type Rearrangement and Acetylation: Introduction of a hydroxyl group at the 3-position via an acetoxy intermediate.

-

Hydrolysis: Conversion of the 3-acetoxy group to the final 3-hydroxy group of lorazepam.

dot

Caption: Classical batch synthesis pathway for lorazepam.

Continuous Flow Synthesis of Lorazepam

Modern synthetic chemistry has seen the advent of continuous flow technologies, offering advantages in terms of safety, efficiency, and scalability. A 5-step continuous flow synthesis of lorazepam has been developed, demonstrating the potential for rapid and controlled production.

dot

Caption: Experimental workflow for continuous flow synthesis of lorazepam.

Quantitative Data on Lorazepam Synthesis

The efficiency of different synthetic routes can be compared based on reaction yields and product purity. The following tables summarize quantitative data for key steps in the synthesis of lorazepam.

Table 1: Reaction Yields for Batch Synthesis of Lorazepam

| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |

| 1 | Acylation | 2-Amino-2',5-dichlorobenzophenone | 2-Chloroacetamido-2',5-dichlorobenzophenone | Chloroacetyl chloride, Toluene | 50°C, 6h | 84.4 | |

| 2 | Cyclization & N-Oxidation | 2-Chloroacetamido-2',5-dichlorobenzophenone | 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide | Hydroxylamine hydrochloride, Potassium carbonate, Isopropyl alcohol | 70-75°C, 12h | ~80 | |

| 3 | Polonovski Rearrangement | 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide | 7-Chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Acetic anhydride, Acetic acid | 70-80°C, 2h | 67.9 | |

| 4 | Hydrolysis | 7-Chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Lorazepam | Potassium carbonate, Methanol | 60°C, 4h | 55.2 |

Table 2: Purity and Overall Yield of Lorazepam Synthesis

| Synthesis Method | Overall Yield (%) | Purity (%) | Reference |

| Batch Synthesis | 42.5 | 98.6 (HPLC) | |

| Continuous Flow Synthesis | Not explicitly stated as overall yield, but individual steps are optimized for high purity | >99 (UPLC) |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the batch synthesis of lorazepam.

Synthesis of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

-

Materials:

-

2-Amino-2',5-dichlorobenzophenone (50 g, 0.188 moles)

-

Toluene (250 ml)

-

Chloroacetyl chloride (19.47 ml, 0.244 moles)

-

-

Procedure:

-

In a 1-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, charge the flask with 2-amino-2',5-dichlorobenzophenone in toluene.

-

Heat the mixture to 60°C.

-

Add chloroacetyl chloride dropwise.

-

Maintain the reaction at 50°C for 6 hours.

-

Cool the reaction mixture, filter the solid, and wash with toluene and then methanol.

-

Dry the product at 60-70°C for 4 hours.

-

-

Yield: 84.42%

Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide

-

Materials:

-

2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (50 g, 0.1466 moles)

-

Isopropyl alcohol (250 ml)

-

Hydroxylamine hydrochloride (50 g, 0.8334 moles)

-

Potassium carbonate (50 g, 0.3623 moles)

-

Sodium iodide (11 g, 0.0733 moles)

-

-

Procedure:

-

Set up a 1-liter four-necked round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

-

Add the starting acetamide, isopropyl alcohol, hydroxylamine hydrochloride, and sodium iodide to the flask.

-

Heat the mixture to 50°C and slowly add potassium carbonate.

-

Maintain the reaction at 70-75°C for 12 hours.

-

Cool the reaction mixture and acidify with 50% acetic acid.

-

Isolate the product by filtration.

-

Synthesis of 7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Materials:

-

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide (100 g, 0.3125 moles)

-

Acetic acid (117.75 g, 1.9625 moles)

-

Acetic anhydride (188.38 g, 1.8468 moles)

-

-

Procedure:

-

In a 500 ml four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, add the N-oxide and acetic acid.

-

Heat the mixture to 75°C.

-

Add acetic anhydride dropwise at 70-80°C over 2 hours.

-

After the reaction is complete, filter the residue, wash with methanol, and dry at 60°C for 6 hours.

-

-

Yield: 67.89%

Synthesis of Lorazepam (Hydrolysis)

-

Materials:

-

7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one (25 g, 0.0692 moles)

-

Methanol (150 ml)

-

Potassium carbonate (4 g, 0.0289 moles)

-

Acetone

-

-

Procedure:

-

To a reaction vessel, add the 3-acetoxy intermediate, methanol, and potassium carbonate.

-

Heat the mixture at 60°C for 4 hours.

-

Cool the mixture to room temperature and distill off the methanol.

-

Wash the residue with 500 ml of water and filter.

-

Reflux the solid with acetone (three times), filter, and dry at 70°C for 6 hours.

-

-

Yield: 55.22%

Mechanism of Action: GABA-A Receptor Signaling

Lorazepam exerts its effects by modulating the GABA-A receptor, a ligand-gated ion channel. The binding of lorazepam to the benzodiazepine site on the receptor, located at the interface of the α and γ subunits, does not directly open the channel but rather enhances the affinity of the receptor for GABA. This leads to a higher frequency of channel opening, increased chloride ion influx, and subsequent hyperpolarization of the neuron, resulting in an overall inhibitory effect on neurotransmission.

dot

Caption: Signaling pathway of lorazepam at the GABA-A receptor.

Conclusion

This guide has provided an in-depth overview of the synthesis of lorazepam and its derivatives for a research audience. By detailing both classical batch and modern continuous flow synthetic routes, along with specific experimental protocols and quantitative data, this document serves as a valuable resource for scientists and professionals in the field of drug development. The elucidation of the GABA-A receptor signaling pathway further enhances the understanding of the pharmacological basis of these important therapeutic agents. Further research into novel derivatives and synthetic methodologies will continue to advance the field of medicinal chemistry and provide new avenues for the treatment of neurological and psychiatric disorders.

References

A Comprehensive Technical Guide to the Stability and Storage of Lorazepam

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the chemical stability of lorazepam, a widely used benzodiazepine. The following sections detail its degradation pathways, the impact of various storage conditions, and the experimental protocols used to assess its stability, presenting a crucial resource for formulation development, quality control, and regulatory compliance.

Core Chemical Stability Profile

Lorazepam is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. The stability of lorazepam is significantly influenced by factors such as pH, temperature, light exposure, and the composition of its formulation.

Degradation Pathways

The primary degradation pathway for lorazepam, particularly under acidic conditions, involves hydrolysis of the diazepine ring. This process leads to the formation of two main degradation products: 2-amino-2',5-dichlorobenzophenone and, subsequently, 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde.[1][2] Thermal stress can also induce degradation, following a similar pathway.[1] In solid dosage forms, the presence of excipients has been shown to decrease the stability of the drug.[1]

A proposed degradation pathway for lorazepam is illustrated below.

References

Foundational Research on the Anxiolytic Effects of Lorazepam: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the anxiolytic properties of lorazepam. It details the core mechanism of action, summarizes key pharmacokinetic and pharmacodynamic data, and outlines the standard preclinical experimental protocols used to evaluate its anxiolytic effects.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Lorazepam exerts its anxiolytic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens an integrated chloride (Cl⁻) channel.[5] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Lorazepam binds to a specific site on the GABA-A receptor, known as the benzodiazepine (BZD) binding site, which is located at the interface between the α and γ subunits. It is important to note that lorazepam does not activate the GABA-A receptor on its own; it requires the presence of GABA. Instead, its binding increases the affinity of the receptor for GABA, thereby enhancing the frequency of the chloride channel opening. This potentiation of GABA's natural inhibitory action is the fundamental mechanism behind lorazepam's sedative, anticonvulsant, and anxiolytic properties. The anxiolytic effects are thought to be mediated specifically by its inhibitory action in brain regions such as the amygdala.

The following diagram illustrates the key components of a GABAergic synapse and the modulatory role of lorazepam.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy and safety profile of lorazepam are directly related to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. It is characterized by rapid absorption and an intermediate half-life.

Lorazepam is well-absorbed following oral administration and can also be administered intravenously (IV) or intramuscularly (IM). Unlike some other benzodiazepines, it undergoes direct glucuronidation in the liver to an inactive metabolite, meaning it does not rely on the cytochrome P450 enzyme system. This metabolic pathway makes its pharmacokinetics less susceptible to variations in liver function or co-administration of drugs that affect P450 enzymes.

Table 1: Key Pharmacokinetic Parameters of Lorazepam

| Parameter | Value | Source(s) |

|---|---|---|

| Oral Bioavailability | ~90% | |

| Time to Peak Plasma Conc. (Oral) | ~2 hours | |

| Elimination Half-Life | 10 - 20 hours | |

| Volume of Distribution | 1.3 L/kg |

| Plasma Protein Binding | ~90% | |

The anxiolytic effects of lorazepam are dose-dependent. Standard clinical doses for anxiety management typically range from 2 to 6 mg per day in divided doses. Preclinical and clinical studies have established a clear relationship between plasma concentration and therapeutic effect. A study on CO2-induced anxiety in healthy volunteers demonstrated that a 2 mg dose was clinically effective at reducing anxiety symptoms, whereas a 0.5 mg dose was not. Another study examining mnesic effects found mean EC50 values (the concentration at which 50% of the maximum effect is observed) to be in the range of 12.2 to 15.3 ng/mL.

Table 2: Lorazepam Dosage and Effects

| Dosage | Context | Observed Effect | Source(s) |

|---|---|---|---|

| 0.5 mg/kg & 1.5 mg/kg | Preclinical (Mice) | Increased sleep, reduced activity. | |

| 0.5 mg | Clinical (Human) | Considered non-clinically effective for CO2-induced anxiety. | |

| 2.0 mg | Clinical (Human) | Clinically effective for CO2-induced anxiety; results in peak serum levels of ~20 ng/mL. | |

| 2-4 mg | Clinical (Human) | Standard dose for insomnia. |

| 2-6 mg/day | Clinical (Human) | Typical maintenance dose for anxiety disorders. | |

Preclinical Assessment: Behavioral Assays for Anxiolytic Activity

The anxiolytic properties of compounds like lorazepam are extensively studied in rodent models using behavioral assays that rely on the conflict between the innate drive to explore a novel environment and an aversion to open, elevated, or brightly lit spaces.

The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the ground, with two arms enclosed by high walls and two arms left open. Rodents naturally prefer the enclosed, "safe" arms and avoid the open, "anxiogenic" arms. Anxiolytic drugs, such as lorazepam, reduce this natural aversion, leading to an increase in the time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze made of a non-reflective material (e.g., dark PVC), elevated 50-55 cm from the floor. Arm dimensions are typically 50 cm x 10-12 cm for rats.

-

Acclimation: Animals are habituated to the testing room for at least 45-60 minutes prior to the experiment to reduce stress from handling and novelty.

-

Drug Administration: Lorazepam or a vehicle control (e.g., saline) is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Test Procedure:

-

The animal is gently placed in the central square of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a single 5-minute session.

-

The session is recorded by an overhead camera for later analysis.

-

-

Data Analysis: Key parameters measured by an automated tracking system or a trained observer include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to control for general locomotor effects).

-

-

Interpretation: A statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

The LDB test is another common paradigm for measuring anxiety-like states in rodents. It is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. The apparatus consists of a large, brightly illuminated compartment connected to a smaller, dark compartment. Anxiolytic compounds like lorazepam increase the amount of time the animal spends in the light compartment and the number of transitions between the two compartments.

-

Apparatus: A rectangular box divided into two compartments. The large compartment (approx. 2/3 of the box) is open-topped and brightly lit. The small compartment (approx. 1/3 of the box) is enclosed and dark. A small opening connects the two.

-

Acclimation: As with the EPM, animals are habituated to the testing room for at least one hour before the test begins. Prior exposure to the apparatus itself is avoided as the test relies on novelty.

-

Drug Administration: Lorazepam or a vehicle control is administered prior to testing.

-

Test Procedure:

-

The animal is placed in the center of the brightly lit compartment and allowed to explore freely for a 5 to 10-minute session.

-

Behavior is recorded via an automated video tracking system.

-

-

Data Analysis: The primary parameters scored are:

-

Time spent in the light compartment vs. the dark compartment.

-

The number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Total distance traveled (as a measure of general activity).

-

-

Interpretation: An increase in the time spent in the light compartment is the primary indicator of an anxiolytic effect.

References

Lorazepam's Neuroprotective Potential: A Technical Guide to Preclinical Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorazepam, a benzodiazepine primarily known for its anxiolytic and sedative properties, is the subject of emerging research exploring its potential as a neuroprotective agent. This technical guide synthesizes the current preclinical evidence, focusing on a novel, non-canonical mechanism of action involving the G-protein coupled receptor 68 (GPR68) and the inhibition of ferroptosis, a form of iron-dependent regulated cell death. While its classical potentiation of GABA-A receptor signaling contributes to central nervous system depression, this new pathway suggests a direct role in neuronal survival under pathological conditions like traumatic brain injury (TBI) and ischemia-reperfusion injury. This document provides a detailed overview of the key signaling pathways, experimental protocols used in foundational studies, and a structured presentation of the available quantitative data to support further investigation and drug development efforts in this area.

Core Neuroprotective Mechanisms

Exploratory studies suggest lorazepam may confer neuroprotection through two primary, yet interconnected, signaling pathways.

Classical Pathway: GABA-A Receptor Modulation

Lorazepam is a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to the benzodiazepine site on the receptor complex, lorazepam enhances the effect of GABA, leading to an increased influx of chloride ions.[1][2] This hyperpolarizes the neuron, making it less excitable and reducing the neurotoxic effects of excessive stimulation that can occur during events like seizures or excitotoxicity.[1]

References

The Core Science of Lorazepam's Effect on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorazepam, a high-potency, intermediate-acting benzodiazepine, exerts its primary therapeutic effects—anxiolytic, sedative, anticonvulsant, and amnesic—by modulating neuronal excitability within the central nervous system (CNS).[1][2][3] This technical guide provides an in-depth examination of the fundamental molecular and cellular mechanisms underpinning lorazepam's action. It details its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the subsequent impact on ion channel conductance, and the resulting stabilization of the neuronal membrane potential. This document summarizes key quantitative pharmacological data, provides detailed protocols for seminal experimental techniques used in its study, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

The primary mechanism of action for lorazepam involves the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[1][4] Lorazepam does not activate the GABA-A receptor directly; instead, it enhances the effect of the endogenous ligand, GABA.

1.1 The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex composed of five subunits that form a central pore. While there is significant heterogeneity, the most common isoform in the brain consists of two α, two β, and one γ subunit. When GABA binds to its sites at the interface between the α and β subunits, it induces a conformational change that opens the channel's central pore, which is selectively permeable to chloride ions (Cl⁻).

1.2 Lorazepam as a Positive Allosteric Modulator